molecular formula C10H9ClN4O2 B5502281 (2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate

(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate

Cat. No.: B5502281
M. Wt: 252.66 g/mol
InChI Key: WOCILMDODSOAEE-UHFFFAOYSA-N
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Description

(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique chemical properties .

Scientific Research Applications

(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate typically involves the cycloaddition reaction between a nitrile and an azideThe reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper(II) sulfate .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include using water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate neurotransmitter activity by interacting with sodium channels and GABAergic neurotransmission pathways. This modulation can result in anticonvulsant and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate is unique due to its specific chemical structure, which combines the properties of both chlorophenyl and tetrazole moieties. This combination imparts unique reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c11-9-4-2-1-3-8(9)6-17-10(16)5-15-13-7-12-14-15/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCILMDODSOAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CN2N=CN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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